8-Ethyltheophylline

概要

説明

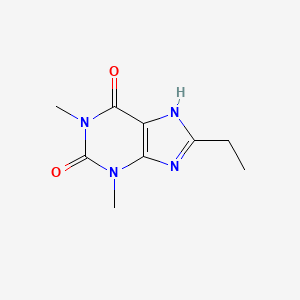

8-Ethyltheophylline is a derivative of theophylline, a well-known methylxanthine compound. The chemical formula of this compound is C9H12N4O2, and it has a molecular weight of 208.2172 . This compound is structurally similar to theophylline but with an ethyl group substitution at the 8th position. Theophylline and its derivatives are known for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.

作用機序

Target of Action

8-Ethyltheophylline, like its parent compound theophylline , primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer (as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)) and signal transduction (as cyclic adenosine monophosphate (cAMP)) .

Mode of Action

This compound acts as an adenosine receptor blocker . By blocking these receptors, it inhibits the action of adenosine, leading to increased neuronal firing . This results in various effects including nervousness, restlessness, insomnia, headache, and nausea .

Biochemical Pathways

Given its similarity to theophylline, it’s likely that it impacts pathways involving adenosine receptors . Adenosine typically decreases neuronal firing, so blocking its receptors can lead to increased neuronal activity .

Pharmacokinetics

Theophylline has an oral bioavailability of 96%, indicating efficient absorption . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The blocking of adenosine receptors by this compound leads to a range of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to its ability to block the adenosine receptor .

生化学分析

Biochemical Properties

8-Ethyltheophylline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides like cAMP and cGMP . By inhibiting PDEs, this compound increases the levels of these cyclic nucleotides, leading to various physiological effects. Additionally, this compound interacts with adenosine receptors, particularly the A1 and A2A subtypes, which modulate neurotransmitter release and vascular tone .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDEs, it enhances the signaling pathways mediated by cAMP and cGMP, leading to increased protein kinase A (PKA) and protein kinase G (PKG) activities . These kinases phosphorylate target proteins, altering their functions and affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate gene expression by influencing histone deacetylase (HDAC) activity, thereby affecting chromatin structure and gene transcription .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. By binding to PDEs, this compound inhibits their catalytic activity, leading to increased levels of cyclic nucleotides . This inhibition results in the activation of PKA and PKG, which phosphorylate various target proteins, thereby modulating their functions. Additionally, this compound enhances HDAC activity, leading to decreased acetylation of histones and suppression of inflammatory gene expression . This mechanism is particularly relevant in the context of its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its effects on cellular function may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and enzyme activity, can persist for several hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits bronchodilatory and diuretic effects, while higher doses can lead to adverse effects such as nausea, vomiting, and cardiac arrhythmias . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects. Toxicity studies have shown that high doses of this compound can lead to severe adverse effects, including seizures and respiratory distress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes in the liver . These enzymes metabolize the compound into various metabolites, which are then excreted through the urine. The metabolic pathways of this compound involve oxidation, demethylation, and conjugation reactions, which are catalyzed by specific isoforms of cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, primarily albumin, which facilitates its distribution throughout the body . Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . The compound can enter the nucleus and interact with nuclear proteins, including HDACs, to modulate gene expression . Additionally, this compound can localize to specific organelles, such as mitochondria, where it may influence cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is facilitated by its physicochemical properties and interactions with cellular transporters.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution at the 8th position .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 8-Ethyltheophylline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties and applications.

科学的研究の応用

8-Ethyltheophylline has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other biologically active compounds.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

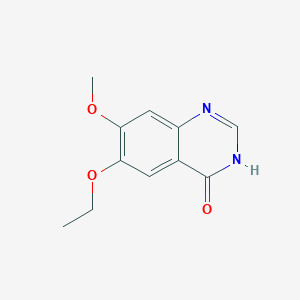

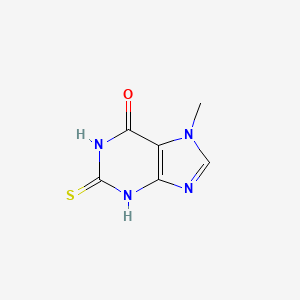

類似化合物との比較

Theophylline: A methylxanthine used in the treatment of respiratory diseases.

Caffeine: Another methylxanthine with central nervous system stimulant properties.

Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Comparison: 8-Ethyltheophylline is unique due to the ethyl substitution at the 8th position, which can alter its pharmacokinetic and pharmacodynamic properties compared to theophylline. This substitution may affect its solubility, absorption, and interaction with biological targets, making it a valuable compound for specific therapeutic applications .

特性

IUPAC Name |

8-ethyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-5-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJSVELYMZTQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206410 | |

| Record name | 8-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-28-5 | |

| Record name | 8-Ethyl-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3354139.png)